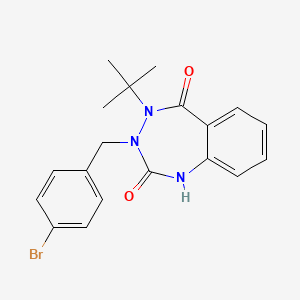
3-(4-bromobenzyl)-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-bromobenzyl)-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione” is a benzotriazepine derivative. Benzotriazepines are a class of compounds that are known for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzotriazepine core, which is a bicyclic structure consisting of a benzene ring fused to a triazepine ring. The bromobenzyl and tert-butyl groups would be attached at the 3 and 4 positions of the triazepine ring, respectively .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromobenzyl and tert-butyl groups. The bromine atom in the bromobenzyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the bromobenzyl group would likely make the compound relatively heavy and possibly increase its reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis of N-Boc-Protected Anilines
The tert-butyl (t-Bu) group in the compound is known for its use in the synthesis of N-Boc-protected anilines . This is a crucial step in the preparation of anilines that are protected during chemical reactions, allowing for further manipulation without affecting the amine group. The t-Bu group provides steric hindrance, which is beneficial for the protection of sensitive functional groups during synthesis.
Synthesis of Tetrasubstituted Pyrroles
The compound can be used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . Pyrroles are important heterocyclic compounds that serve as building blocks for many natural products and pharmaceuticals. The ability to introduce substituents at specific positions allows for the creation of diverse molecules with potential biological activity.
Palladium-Catalyzed Reactions
In palladium-catalyzed reactions, the compound can act as a ligand or a reagent due to the presence of the bromobenzyl and tert-butyl groups . These types of reactions are widely used in organic synthesis to form carbon-carbon and carbon-heteroatom bonds, which are fundamental in constructing complex organic molecules.
Chemical Transformations Involving Steric Hindrance
The crowded tert-butyl group elicits a unique reactivity pattern, making the compound useful in chemical transformations that require significant steric hindrance . This can be advantageous in selectivity control and in reactions where bulky groups are needed to protect or direct the formation of bonds.
Biosynthetic and Biodegradation Pathways
The tert-butyl group’s relevance in nature and its implication in biosynthetic and biodegradation pathways highlight its potential application in biocatalytic processes . The compound could be used to study enzyme-catalyzed reactions that involve sterically hindered substrates or intermediates.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(4-bromophenyl)methyl]-4-tert-butyl-1H-1,3,4-benzotriazepine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2/c1-19(2,3)23-17(24)15-6-4-5-7-16(15)21-18(25)22(23)12-13-8-10-14(20)11-9-13/h4-11H,12H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEQURFXYOKDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=CC=CC=C2NC(=O)N1CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromobenzyl)-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

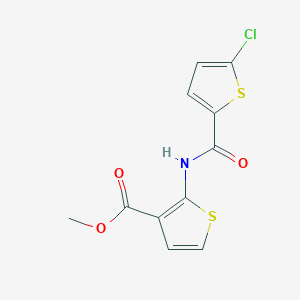
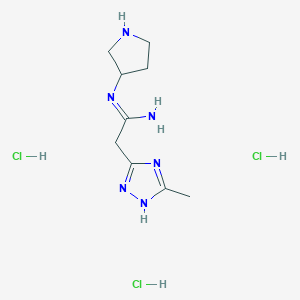

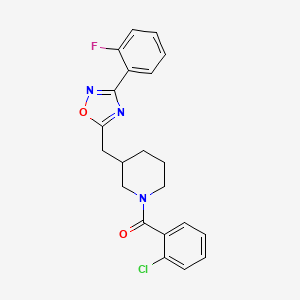
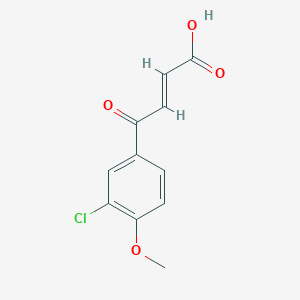

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B3009229.png)
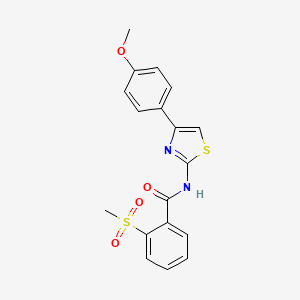
![1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone](/img/structure/B3009231.png)
![N-(2-chlorobenzyl)-6-[1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)
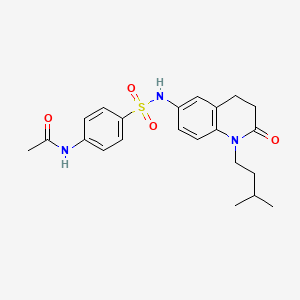
![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3009234.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B3009236.png)
